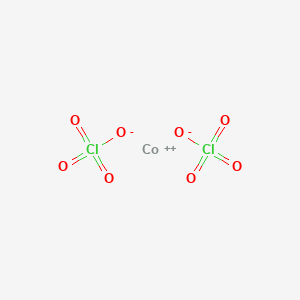

Cobalt diperchlorate

Propriétés

IUPAC Name |

cobalt(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Co/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUSEPIPTZNHMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(ClO4)2, Cl2CoO8 | |

| Record name | cobalt(II) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet odorless crystals (color may vary towards red or blue); Hygroscopic; [GFS Chemicals MSDS] | |

| Record name | Cobalt(II) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13455-31-7, 32479-39-3 | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032479393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Description

Academic Significance within Inorganic and Coordination Chemistry

Cobalt diperchlorate is a key reagent in the synthesis of a wide array of coordination complexes. The perchlorate (B79767) anion (ClO₄⁻) is a very poor hydrogen bond acceptor and is considered a non-coordinating anion in many contexts, which allows for the study of the coordination chemistry of the cobalt cation with other ligands without significant interference from the anion. nih.gov This property is particularly valuable in the formation of cationic cobalt complexes where the primary coordination sphere is of principal interest.

The compound is instrumental in constructing complexes with diverse geometries and coordination numbers. For instance, cobalt(II) perchlorate has been used to synthesize five-coordinate, six-coordinate, and seven-coordinate complexes. tandfonline.comijsrp.orgresearchgate.net The resulting complexes often exhibit interesting magnetic and spectral properties, which are fundamental to understanding the electronic structure and bonding in transition metal compounds. Research has explored the synthesis and characterization of cobalt(II) perchlorate complexes with various ligands, including crown ethers, tripodal polypyridine ligands, and tri-n-octylphosphine oxide. researchgate.netresearchgate.nettandfonline.com

Furthermore, this compound is employed in the study of spin-crossover phenomena, where a transition metal complex can switch between a low-spin and a high-spin state in response to external stimuli like temperature. An example is the bis(tri-2-pyridylamine)cobalt(II) diperchlorate complex, which exhibits a spin-crossover equilibrium. publish.csiro.au

Research Context of Cobalt(II) and Cobalt(III) Perchlorate Systems

The chemistry of cobalt is largely dominated by the +2 and +3 oxidation states, and cobalt perchlorate systems provide a platform to investigate the properties and reactivity of both. researchgate.net

Cobalt(II) Perchlorate Systems:

Cobalt(II) is a d⁷ ion and typically forms high-spin complexes. researchgate.net These complexes can adopt various geometries, most commonly octahedral and tetrahedral. researchgate.net Cobalt(II) perchlorate is a common starting material for the synthesis of a multitude of Co(II) complexes. For example, it reacts with ligands like phenyl glycine-o-carboxylic acid and 2,2'-bipyrimidine (B1330215) to form octahedral complexes. ijsrp.orgiucr.org It has also been utilized in the template synthesis of macrocyclic complexes. tandfonline.com The resulting Co(II) complexes are often studied for their catalytic activity, such as in the oxidation of alkylbenzene derivatives. researchgate.net

Cobalt(III) Perchlorate Systems:

Cobalt(III) is a d⁶ ion and almost exclusively forms low-spin, kinetically inert octahedral complexes. nih.govresearchgate.net The conversion of Co(II) to Co(III) is a key step in the synthesis of many Co(III) complexes. Aerial oxidation of cobalt(II) perchlorate in the presence of suitable ligands can yield stable Co(III) complexes. researchgate.net The redox chemistry of the Co(II)/Co(III) couple is of significant interest, with applications in electrocatalysis and the development of redox-responsive drug carriers. pjsir.orgnih.gov The stability and reactivity of Co(III) perchlorate solutions have been the subject of potentiometric studies. acs.org The perchlorate anion's non-coordinating nature is also beneficial in studying the aqueous chemistry of Co(III) and its complexes. capes.gov.br

The investigation of both Co(II) and Co(III) perchlorate systems contributes to a deeper understanding of the fundamental principles of coordination chemistry, including ligand field theory, reaction mechanisms, and the relationship between structure and reactivity.

Synthetic Methodologies for Cobalt Diperchlorate and Its Coordination Complexes

Synthetic Routes for Cobalt(II) Diperchlorate Hydrates

The most common and straightforward method for preparing hydrated cobalt(II) perchlorate (B79767), typically cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O), involves the reaction of a cobalt(II) source with aqueous perchloric acid. A standard laboratory procedure utilizes cobalt(II) carbonate. wikipedia.org

The reaction proceeds as follows: CoCO₃ + 2 HClO₄ → Co(ClO₄)₂ + H₂O + CO₂ wikipedia.org

In this synthesis, solid cobalt(II) carbonate is gradually added to a solution of perchloric acid. The reaction is characterized by the effervescence of carbon dioxide gas. After the reaction ceases, the resulting solution is typically heated to facilitate evaporation, leading to the crystallization of red, hygroscopic crystals of cobalt(II) perchlorate hexahydrate upon cooling. wikipedia.org Alternatively, cobalt metal can also be used as the starting material, reacting with perchloric acid to yield the hydrated salt. wikipedia.org

Preparation of Anhydrous Cobalt(II) Diperchlorate

The preparation of anhydrous cobalt(II) perchlorate cannot be achieved by simply heating its hydrated form. Heating the hexahydrate to 170 °C results in decomposition, yielding cobalt(II,III) oxide rather than the anhydrous salt. wikipedia.org

The successful synthesis of anhydrous cobalt(II) perchlorate requires a different approach, utilizing a powerful perchlorating agent in a non-aqueous environment. The established method involves the reaction of anhydrous cobalt(II) chloride with dichlorine hexoxide (Cl₂O₆). This reaction is followed by heating the product in a vacuum at approximately 75 °C to remove any volatile byproducts and ensure the complete formation of the pink, solid anhydrous cobalt(II) perchlorate. wikipedia.org

Preparative Strategies for Cobalt(II) and Cobalt(III) Coordination Compounds Involving Diperchlorate Anions

Cobalt(II) perchlorate is a valuable precursor in coordination chemistry. The perchlorate anion (ClO₄⁻) is a very weakly coordinating ligand, which makes it an excellent counter-ion in the synthesis of cationic cobalt complexes. It readily dissolves in various solvents and allows for the isolation of complexes where the primary coordination sphere of the cobalt ion is occupied by other, stronger-binding ligands.

Complexation with Polyamine and Heterocyclic Nitrogen-Donor Ligands (e.g., Bipyridine, Phenanthroline, Ethylenediamine (B42938), Hydrazide Derivatives, Diazine Helical Ligands, Pyrazole (B372694) Derivatives)

The synthesis of cobalt complexes with nitrogen-donor ligands is a vast field. Typically, these complexes are prepared by reacting cobalt(II) perchlorate hexahydrate with the desired ligand in a suitable solvent, such as ethanol, methanol (B129727), or acetonitrile (B52724). The resulting complex often precipitates from the solution and can be isolated by filtration.

Bipyridine and Phenanthroline: Ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) react with cobalt(II) perchlorate to form well-defined octahedral complexes, such as Co(bpy)₃₂ and Co(phen)₃₂.

Ethylenediamine: As a strong bidentate chelating agent, ethylenediamine (en) forms a very stable tris-chelate complex, [Co(en)₃]²⁺. The cobalt(II) complex can be synthesized, but it is readily oxidized in the presence of air to the robust, orange cobalt(III) complex, [Co(en)₃]³⁺, which can be isolated as its perchlorate salt.

Hydrazide and Pyrazole Derivatives: More complex ligands, including those derived from hydrazides and pyrazoles, are used to create intricate coordination structures. For instance, terephthalic dihydrazide can act as a bridging ligand. Pyrazole derivatives have been used to synthesize formamidine-type complexes by reacting cobalt(II) perchlorate with a pyrazole precursor in the presence of an orthoformate.

Terpyridine Ligands: Dinuclear cobalt(II) compounds have been constructed using complementary terpyridine ligands. In a typical solvothermal reaction, a mixture of the appropriate terpyridine ligands and Co(ClO₄)₂·6H₂O in a solvent like a chloroform/methanol mixture is heated to yield crystalline products.

Table 1: Examples of Cobalt-Perchlorate Complexes with N-Donor Ligands

| Complex Name | Formula | Ligand Type | Synthetic Conditions |

|---|---|---|---|

| Tris(ethylenediamine)cobalt(III) perchlorate | Co(C₂H₈N₂)₃₃ | Polyamine | Reaction of Co(ClO₄)₂ with ethylenediamine, often with air oxidation |

| Tris(2,2'-bipyridine)cobalt(II) perchlorate | Co(C₁₀H₈N₂)₃₂ | Heterocyclic | Reaction of Co(ClO₄)₂·6H₂O with 2,2'-bipyridine in a solvent like ethanol |

| Dinuclear Terpyridine Cobalt(II) Complex | Co₂(L)₂(L')₄ | Heterocyclic | Solvothermal reaction of Co(ClO₄)₂·6H₂O with terpyridine ligands |

| Formamidine-type Cobalt(II) Complex | Co(ampf)(H₂O)₃₂·H₂O | Pyrazole Derivative | Template reaction of Co(ClO₄)₂ with 4-acetyl-3-amino-5-methylpyrazole |

Complexation with Macrocyclic and Other Oxygen-Donor Ligands (e.g., Crown Ethers)

Cobalt(II) perchlorate also forms complexes with oxygen-donor ligands, most notably macrocyclic polyethers known as crown ethers. The synthesis involves dissolving cobalt(II) perchlorate in a solvent like acetonitrile and adding a solution of the crown ether.

Research has shown the preparation and characterization of cobalt(II) perchlorate complexes with 16-crown-5 and its lariat (B8276320) derivatives. In one such complex, the cobalt(II) ion was found to be heptacoordinated, with five oxygen atoms from the crown ether forming an equatorial plane, and an oxygen atom from the lariat side arm and a water molecule occupying the apical positions. This results in a distorted pentagonal bipyramid coordination geometry, with the perchlorate ions acting as non-coordinating counter-ions.

Table 2: Cobalt(II) Perchlorate Complexes with Crown Ethers

| Ligand | Resulting Complex Formula | Coordination Number of Co²⁺ | Coordination Geometry |

|---|---|---|---|

| 15-(2,5-dioxahexyl)-15-methyl-16-crown-5 | Co(L)(H₂O)₂ | 7 | Distorted Pentagonal Bipyramid |

| 16-crown-5 | Co(L)₂ | Varies | Dependent on solvent coordination |

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs), cobalt(II) perchlorate can serve as a source of cobalt(II) nodes. However, due to the very weak coordinating ability of the perchlorate anion, it is often displaced by the organic linker ligands. Its primary role is to provide a soluble source of Co²⁺ ions in the reaction medium.

The synthesis typically involves dissolving cobalt(II) perchlorate and a multitopic organic linker (e.g., a dicarboxylic acid like terephthalic acid or a nitrogen-based linker) in a suitable solvent or solvent mixture. The reaction is often carried out under solvothermal conditions (high temperature and pressure), which promotes the crystallization of the highly ordered framework structure. The perchlorate ions may be incorporated into the pores of the resulting framework to balance the charge or may remain in the solution, replaced by the coordinating atoms of the linker.

Synthesis of Complexes with Redox-Active Ligands

Cobalt is known for its accessible +2 and +3 oxidation states, and the synthesis of complexes with redox-active ligands is of great interest for developing molecular switches and catalysts. Ligands such as phenanthroline and bipyridine are themselves redox-active.

The synthesis of these complexes generally follows the methods described in section 2.3.1. Cobalt(II) perchlorate is reacted with the redox-active ligand. The resulting complex, for example, Co(bpy)₃₂, contains a cobalt(II) center that can be chemically or electrochemically oxidized to cobalt(III). The ligand can also participate in electron transfer processes. The perchlorate anion is ideal for these studies as it is electrochemically inactive over a wide potential range, ensuring that the observed redox behavior originates from the cobalt center or the coordinated organic ligand.

Table 3: List of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Cobalt(II) diperchlorate | 26064 |

| Cobalt(II) perchlorate hexahydrate | 20975924 |

| Cobalt(II) carbonate | 10565 |

| Perchloric acid | 24247 |

| Carbon dioxide | 280 |

| Water | 962 |

| Cobalt(II) chloride | 3032536 |

| Dichlorine hexoxide | 114774 |

| Cobalt(II,III) oxide | 16212411 |

| 2,2'-Bipyridine | 1474 |

| 1,10-Phenanthroline | 1318 |

| Ethylenediamine | 3301 |

| Terephthalic dihydrazide | 67294 |

| Pyrazole | 1048 |

| 4-acetyl-3-amino-5-methylpyrazole | N/A |

| 16-crown-5 | 13165041 |

| Acetonitrile | 6342 |

Reactions with Phosphine (B1218219) and Stibine (B1205547) Ligands

Cobalt(II) diperchlorate serves as a versatile precursor for the synthesis of a variety of coordination complexes with phosphine and stibine ligands. These reactions often result in the formation of complexes with varying coordination numbers and geometries, influenced by the nature of the phosphine or stibine ligand, stoichiometry, and reaction conditions. The perchlorate ion can act as a counter-ion or directly coordinate to the cobalt center.

Phosphine Ligand Complexes

The reaction of cobalt(II) diperchlorate with phosphine ligands can lead to the formation of diverse coordination compounds. For instance, the interaction of cobalt(II) perchlorate with tri-n-octylphosphine oxide (topo) in a 1:4 molar ratio in triethyl orthoformate yields a pentacoordinated complex, Co(topo)₄(OClO₃). tandfonline.com In this compound, one perchlorate group is coordinated to the cobalt ion, while the other acts as a counter-ion. tandfonline.com

Sterically demanding phosphine ligands, such as tris[2-(1,4-diisopropylimidazolyl)]phosphine ([Pim^(Pri2)]), react with hydrated cobalt(II) perchlorate (Co(ClO₄)₂·6H₂O) to form distinct complexes. Depending on the reaction and crystallization conditions, products like {[Pim^(Pri2)]Co(OClO₃)}[ClO₄] and {[Pim^(Pri2)]Co(OH₂)(HOMe)(OClO₃)}[ClO₄] can be isolated. rsc.orgrsc.org The synthesis of these complexes involves the direct reaction of the phosphine ligand with the cobalt salt in a solvent like methanol. rsc.org

Mixed-ligand complexes containing both phosphine and isocyanide ligands have also been synthesized. An example is the tris(t-butylisocyanide)bis(tri-n-butyl-phosphine)cobalt(II) perchlorate, Co(CNCMe₃)₃{P(C₄H₉-n)₃}₂₂, which was prepared through the silver perchlorate oxidation of the corresponding cobalt(I) complex. tandfonline.com Similarly, a series of complexes with the general formula [Co(CNR)₃(PR₃)₂]X₂ (where X = ClO₄ or BF₄) have been prepared by the oxidation of Co(I) precursors. tandfonline.com

The reaction of pentakis(arylisocyanide)cobalt(II) perchlorate with triarylphosphines can also lead to reduction and ligand substitution, highlighting the redox activity of the cobalt center in the presence of phosphines. tandfonline.com

Table 1: Examples of Cobalt Diperchlorate-Phosphine Coordination Complexes

| Complex Formula | Phosphine Ligand | Other Ligands | Coordination Geometry | Reference |

| Co(topo)₄(OClO₃) | Tri-n-octylphosphine oxide | Perchlorate | Pentacoordinated | tandfonline.com |

| {[Pim^(Pri2)]Co(OClO₃)}[ClO₄] | Tris[2-(1,4-diisopropylimidazolyl)]phosphine | Perchlorate | - | rsc.orgrsc.org |

| {[Pim^(Pri2)]Co(OH₂)(HOMe)(OClO₃)}[ClO₄] | Tris[2-(1,4-diisopropylimidazolyl)]phosphine | Water, Methanol, Perchlorate | - | rsc.orgrsc.org |

| Co(CNCMe₃)₃{P(C₄H₉-n)₃}₂₂ | Tri-n-butylphosphine | t-Butylisocyanide | Trigonal bipyramidal or Square pyramidal | tandfonline.com |

Stibine Ligand Complexes

The reactivity of cobalt(II) diperchlorate complexes with stibine ligands has also been investigated, particularly in the context of ligand substitution reactions. For example, the reaction of pentakis(o-tolylisocyanide)cobalt(II) perchlorate, Co(CNC₆H₄Me-o)₅₂, with triphenylstibine (SbPh₃) leads to the formation of a tetrakis complex, [Co(CNC₆H₄Me-o)₄(ClO₄)₂]. tandfonline.comtandfonline.com In this reaction, a ligand substitution occurs, and the perchlorate ions coordinate to the cobalt(II) center. tandfonline.comtandfonline.com This contrasts with analogous reactions involving triphenylphosphine, which can induce reduction of the cobalt center. tandfonline.com The stability and ease of synthesis of these tetrakis complexes are influenced by the steric hindrance of the arylisocyanide ligand. tandfonline.comtandfonline.com

Table 2: Examples of this compound-Stibine Coordination Complexes

| Starting Complex | Stibine Ligand | Resulting Complex | Key Finding | Reference |

| Co(CNC₆H₄Me-o)₅₂ | Triphenylstibine (SbPh₃) | [Co(CNC₆H₄Me-o)₄(ClO₄)₂] | Ligand substitution without reduction of Co(II) | tandfonline.comtandfonline.com |

Spectroscopic and Electrochemical Characterization

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Coordination Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and coordination environment of cobalt diperchlorate and its complexes.

In studies of cobalt(II) perchlorate (B79767) complexes with various ligands, such as benzilic acid and N-allyl urea (B33335), IR spectroscopy has been instrumental in determining the mode of coordination. worldwidejournals.comcdnsciencepub.com For instance, shifts in the vibrational frequencies of the carbonyl group in benzilic acid upon complexation with cobalt(II) indicate its direct coordination to the metal ion. worldwidejournals.com Similarly, in complexes with N-allyl urea and N-allyl thiourea, IR spectra have suggested coordination through the oxygen and nitrogen atoms, respectively. cdnsciencepub.com

The perchlorate ion (ClO₄⁻) itself exhibits characteristic vibrational modes. In its free, uncoordinated state with Td symmetry, it shows specific bands in the IR and Raman spectra. However, when the perchlorate ion coordinates to the cobalt center, its symmetry is lowered, leading to the splitting of these bands and the appearance of new bands that are otherwise forbidden in the free ion. This phenomenon has been used to establish the coordination of the perchlorate ion in various cobalt(II) complexes. wikipedia.org For example, in the solid-state structure of Co(ClO₄)₂, the splitting of the perchlorate bands in the IR and Raman spectra provides evidence for a novel mode of perchlorate coordination. wikipedia.org

Raman spectroscopy complements IR data and is particularly useful for studying symmetric vibrations. In pyridine (B92270) N-oxide complexes with cobalt(II) perchlorate, Raman spectra have been used to analyze the vibrational modes of the coordinated ligands. acs.org Furthermore, in studies of peroxocobalt(III) complexes, both IR and Raman spectroscopy have been used to identify the O-O stretching frequency, confirming the presence of the peroxo ligand. pjsir.org

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Complex Characterization

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides valuable information about the electronic transitions within the d-orbitals of the cobalt ion and is crucial for characterizing the geometry and electronic structure of this compound complexes. The color of cobalt complexes is a direct result of these d-d electronic transitions.

For instance, in an octahedral Co(II) complex, such as [Co(H₂O)₆]²⁺, which is formed when this compound is dissolved in water, the solution typically appears pink. This is due to the absorption of light corresponding to the electronic transition from the ground state, ⁴T₁g(F), to the excited state, ⁴T₁g(P). Other spin-allowed transitions, such as to the ⁴T₂g(F) and ⁴A₂g(F) states, are also possible. semanticscholar.org

The specific absorption bands observed in the UV-Vis spectrum are highly dependent on the ligand field environment around the cobalt ion. For example, the UV-Vis spectrum of tris(2,2'-bipyridine)cobalt(II) diperchlorate reveals a band at approximately 11,100 cm⁻¹, which is assigned to the ⁴T₁g → ⁴T₂g spin-allowed transition. researchgate.net A shoulder at about 16,100 cm⁻¹ is attributed to the spin-forbidden transition ⁴T₁g → ²T₂g, ²T₁g(G). researchgate.net

The solvent can also significantly influence the coordination geometry and, consequently, the UV-Vis spectrum. This phenomenon, known as solvatochromism, is observed when cobalt salts are dissolved in different solvents. For example, cobalt chloride solutions in polar aprotic solvents like acetonitrile (B52724) and acetone (B3395972) are blue, exhibiting absorption bands in the range of 580-700 nm, which is characteristic of a tetrahedral geometry. In contrast, solutions in polar protic solvents are often pink, indicating an octahedral geometry. saudijournals.com

The molar absorptivity (ε) of the d-d bands can also provide clues about the coordination geometry. Tetrahedral Co(II) complexes generally have higher molar absorptivities than octahedral complexes due to the lack of a center of symmetry in the tetrahedral geometry, which relaxes the Laporte selection rule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probes

While NMR spectroscopy is most commonly applied to diamagnetic compounds, it can also be a powerful tool for probing the structure of paramagnetic species like high-spin cobalt(II) complexes, albeit with some challenges. ohiolink.edu The large magnetic moment of the high-spin Co(II) ion leads to significant shifts and broadening of NMR signals of nearby nuclei, a phenomenon known as the paramagnetic shift.

In studies of cobalt(II) complexes with ligands such as benzoylidenepyridine-hydroxyanilines and bis(pyrazol-3-yl)pyridine, ¹H NMR has been employed to characterize the ligand framework. researchgate.neteco-vector.comorscience.ru The observed spectra are often complex due to the paramagnetic influence of the cobalt center, but they can still provide valuable structural information. For example, the splitting patterns and chemical shifts of the ligand protons can confirm the coordination of the ligand to the cobalt ion. researchgate.net

In some cases, the paramagnetic shifts themselves can be used as a structural probe. The magnitude and direction of the shift are dependent on the distance and orientation of the nucleus relative to the paramagnetic metal center. This information can be used to map out the structure of the complex in solution.

For cobalt(III) complexes, which are typically diamagnetic and low-spin, NMR is a more straightforward technique. For instance, in a study of a hexakis(trimethyl phosphite)cobalt(III) complex, ⁵⁹Co NMR was used to directly probe the cobalt center. oup.com The spectrum showed a well-resolved septet, confirming the coordination of six equivalent phosphorus ligands to the cobalt(III) ion. oup.com The coupling constant, ¹J(Co-P), provided a direct measure of the interaction between the cobalt and phosphorus nuclei. oup.com

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specifically sensitive to paramagnetic species, making it an ideal tool for studying high-spin cobalt(II) complexes, which have a d⁷ electron configuration with three unpaired electrons. acs.orgosti.gov

The ESR spectrum of a high-spin Co(II) complex is characterized by its g-values and hyperfine coupling constants. These parameters are highly sensitive to the coordination environment and symmetry of the cobalt ion. acs.org For instance, ESR studies of low-symmetry high-spin cobalt(II) complexes have shown that the g-values can be used to determine the nature of the ground state and the extent of orbital contribution to the magnetic moment. acs.org

In a study of a cobalt(II)-based spin triangle, Electric-Field-Modulated ESR (EFM-ESR) spectroscopy was used to probe the spin-electric coupling in the molecule. nih.gov This advanced ESR technique allows for the investigation of how an external electric field affects the spin properties of the complex. nih.gov

ESR can also be used to monitor the formation of paramagnetic species in solution. For example, after room-temperature photolysis of certain cobalt(III) complexes, ESR spectroscopy has been used to identify and characterize the resulting cobalt(II) species. psu.edu The observed ESR spectra can provide information about the coordination of ligands to the newly formed cobalt(II) center. psu.edu

The experimental conditions, such as temperature, can significantly affect the ESR spectrum. Low-temperature ESR is often necessary to observe well-resolved spectra of high-spin Co(II) complexes due to rapid spin-lattice relaxation at higher temperatures.

Electrochemical Investigations: Cyclic Voltammetry for Redox Potentials and Reversibility

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of this compound and its complexes. It provides information on the formal redox potentials (E°'), the reversibility of electron transfer processes, and the stability of the different oxidation states of the cobalt ion.

In a typical CV experiment of a Co(II) complex, the potential is scanned to more negative values to observe the reduction of Co(II) to Co(I), and then to more positive values to see the oxidation of Co(II) to Co(III). The reversibility of these processes can be assessed by the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents.

For many cobalt(II) complexes with ligands like phenanthroline, the Co(III)/Co(II) and Co(II)/Co(I) redox couples are observed to be reversible or quasi-reversible. nih.govresearchgate.net The exact redox potentials are influenced by the nature of the ligands coordinated to the cobalt center. For example, ligands with greater π-acceptor character can stabilize the lower oxidation states of cobalt, making the complex easier to reduce. researchgate.net

The solvent and supporting electrolyte can also affect the redox potentials. chempap.org For instance, a study on cobalt(II) Schiff base complexes showed that changes in axial ligand complexation, which can be influenced by the solvent, affect the electrochemical oxidation of the complexes. chempap.org

In some cases, the ligand itself can be redox-active, leading to more complex cyclic voltammograms with multiple redox waves. csuohio.edu Spectroelectrochemical experiments, which combine electrochemistry with spectroscopy, can be used to identify the species formed at each redox potential. csuohio.edu

Interactive Table: Redox Potentials of Selected Cobalt(II) Complexes

Magnetochemical Characterization

Magnetochemical studies, particularly the measurement of magnetic susceptibility, provide direct insight into the electronic structure and spin state of the cobalt ion in this compound and its complexes.

The magnetic susceptibility (χ) of a cobalt(II) complex is a measure of how strongly it is attracted to a magnetic field. From the magnetic susceptibility, the effective magnetic moment (μ_eff) can be calculated. This value is a key indicator of the number of unpaired electrons and the spin state of the cobalt ion.

For high-spin octahedral Co(II) complexes (d⁷ configuration, S = 3/2), the expected spin-only magnetic moment is 3.87 Bohr magnetons (B.M.). However, due to a significant orbital contribution to the magnetic moment, the experimentally observed values are typically in the range of 4.7 to 5.2 B.M. worldwidejournals.comoup.com For example, a cobalt(II) perchlorate complex with benzilic acid was found to have a magnetic moment of 4.9 B.M., suggesting an octahedral coordination. worldwidejournals.com

In contrast, low-spin octahedral Co(II) complexes (S = 1/2) have a theoretical spin-only magnetic moment of 1.73 B.M. The observed values are generally in the range of 1.8 to 2.0 B.M.

The temperature dependence of the magnetic susceptibility can also provide valuable information. For simple paramagnetic compounds, the magnetic susceptibility follows the Curie-Weiss law. Deviations from this behavior can indicate magnetic interactions between cobalt centers in polynuclear complexes, such as antiferromagnetic or ferromagnetic coupling. researchgate.net For instance, a study on μ-phthalato binuclear cobalt(II) complexes showed a weak antiferromagnetic interaction between the metal ions. researchgate.net

Interactive Table: Magnetic Moments of Selected Cobalt(II) Complexes

Spin Crossover (SCO) Phenomena in Cobalt(II) Systems

Spin crossover (SCO) is a phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light irradiation. researchgate.netmdpi.com Cobalt(II), a d⁷ ion, is a prime candidate for exhibiting SCO, as it can exist in either a low-spin doublet state or a high-spin quartet state. researchgate.net The transition between these two paramagnetic levels (HS, S=3/2 and LS, S=1/2) is a key feature of Co(II) SCO complexes. researchgate.net

The molecular environment, including the coordination number and the nature of the ligands, plays a crucial role in determining whether a cobalt(II) complex will exhibit spin crossover. researchgate.net Both four-, five-, and six-coordinate Co(II) complexes are known to display thermal interconversion between spin states. researchgate.net In some instances, this interconversion is considered a spin transition, while in others, it is better described as a configurational equilibrium. researchgate.net

The spin transition in cobalt(II) systems presents both similarities and notable differences when compared to the more extensively studied iron(II) systems. researchgate.net A key distinction is the smaller change in spin (ΔS = 1) for Co(II) compared to Fe(II) (ΔS = 2). researchgate.net Additionally, the Jahn-Teller effect, which can operate in the doublet (low-spin) state of Co(II), imparts unique characteristics to its spin crossover behavior. researchgate.net

A concrete example of SCO in a cobalt(II) perchlorate system is found in the one-dimensional coordination polymer (enbzp)Co(bpy)₂·MeOH·H₂O. chinesechemsoc.org This compound and its desolvated form exhibit incomplete and gradual spin crossover. chinesechemsoc.org The solvated complex shows a continuous decrease in its χT product (a measure of magnetic susceptibility) upon cooling, indicating a gradual shift from a mixture of HS and LS Co(II) species at room temperature towards a predominantly LS state at low temperatures. chinesechemsoc.org

Another illustrative case is the mononuclear complex Co(L)₂₂, where L is a bis-tridentate 1,3,4-thiadiazole (B1197879) ligand. mdpi.com This compound displays a gradual spin crossover with a transition temperature (T₁/₂) of 175 K. mdpi.com At low temperatures, the magnetic moment is consistent with a Co(II) ion in the LS state. As the temperature increases, the magnetic moment rises, signifying the transition to the HS state. mdpi.com This transition is also confirmed by single-crystal X-ray diffraction at different temperatures, which shows a shortening of the Co-N bond lengths upon cooling, consistent with the change from a HS to an LS configuration. mdpi.com

The table below summarizes the magnetic properties of a cobalt(II) spin crossover complex.

| Property | Value |

| Complex | Co(L)₂₂ |

| χT value at low temperature | 0.47 cm³Kmol⁻¹ |

| χT value at 250 K | 2.20 cm³Kmol⁻¹ |

| Transition Temperature (T₁/₂) | 175 K |

| Data sourced from a study on a cobalt(II) spin crossover compound with an N4S2-donorset. mdpi.com |

Slow Relaxation of Magnetization in Coordination Polymers

In recent years, there has been growing interest in coordination polymers that exhibit slow relaxation of magnetization, a characteristic feature of single-molecule magnets (SMMs) and single-chain magnets (SCMs). This property arises from a combination of high-spin ground states and significant magnetic anisotropy. Cobalt(II) ions, with their inherent magnetic anisotropy, are excellent building blocks for such materials. acs.org

A notable example involves a two-dimensional coordination polymer, ∞²[Co₅L₃Na₂(H₂O)₉]·2.7H₂O·DMF, synthesized using cobalt(II) perchlorate. acs.orgnih.gov In this structure, tetranuclear {CoII₄} helical units, which are antiferromagnetically coupled and have a diamagnetic ground state, are connected by single cobalt(II) ions. acs.orgnih.gov At low temperatures, the magnetic behavior of the polymer is dominated by these connecting Co(II) ions. acs.orgnih.gov

AC (alternating current) magnetic susceptibility measurements on this compound reveal the occurrence of slow relaxation of the magnetization. acs.orgnih.gov This behavior is attributed to the single, uncorrelated cobalt(II) ions, which are effectively diluted within a diamagnetic matrix of the {CoII₄} moieties. acs.orgnih.gov The effective energy barrier for the reversal of magnetization (ΔEeff) was determined to be 26.7 ± 0.3 cm⁻¹, with a pre-exponential factor (τ₀) of (2.3 ± 0.2) × 10⁻⁶ s. acs.orgnih.gov

The following table presents the parameters for the slow magnetic relaxation observed in the cobalt(II) coordination polymer.

| Parameter | Value |

| Complex | ∞²[Co₅L₃Na₂(H₂O)₉]·2.7H₂O·DMF |

| ΔEeff (cm⁻¹) | 26.7 ± 0.3 |

| τ₀ (s) | (2.3 ± 0.2) × 10⁻⁶ |

| Data derived from the analysis of a 2-D coordination polymer showing slow relaxation of the magnetization. acs.orgnih.gov |

It is important to note that for many distorted octahedral Co(II) complexes, slow magnetic relaxation is only observed under an applied DC (direct current) field. acs.org This is because in zero field, quantum tunneling of magnetization (QTM) can provide a rapid relaxation pathway, which is suppressed by the application of a small DC field. acs.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of cobalt-containing compounds. ijcrcps.comtandfonline.comsci-hub.se By approximating the many-electron problem to one concerning the electron density, DFT offers a balance of computational cost and accuracy.

DFT calculations are employed to determine the optimized geometries of cobalt perchlorate (B79767) complexes, which can then be compared with experimental data from techniques like X-ray diffraction. researchgate.net For instance, studies on complexes such as (5-cyanotetrazolato-N2)pentaammine cobalt(III) perchlorate have shown good agreement between geometries optimized using the TPSS density functional and those determined experimentally. researchgate.net

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap indicates the energy required for electron excitation. A smaller gap suggests that the molecule is more reactive. DFT calculations are used to determine these orbital energies and predict the charge transfer that can occur within the molecule. ijcrcps.comsci-hub.seresearchgate.net For example, in a study of a cobalt(II) complex with a thiazole-pyridine ligand and perchlorate counter-ions, the HOMO-LUMO energy was calculated to understand the compound's chemical reactivity. sci-hub.se

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for quantifying charge distribution and analyzing donor-acceptor interactions, which reveal the nature of chemical bonds. researchgate.netmdpi.com In various cobalt complexes, NBO analysis has been used to show that metal-ligand interactions can have significant covalent character. researchgate.netresearchgate.net The analysis of the Fock Matrix in the NBO basis can quantify the delocalization energy (E2), which represents the stabilization energy from charge transfer from a donor NBO to an acceptor NBO. researchgate.netmdpi.com For example, in (5-cyanotetrazolato-N2)pentaammine cobalt(III) perchlorate and its analogues, donor-acceptor analysis predicted that the delocalization energy decreases from Co to Zn, indicating an increase in covalent character in the order Co > Fe > Ni > Zn. researchgate.net NBO analysis can also elucidate the nature of coordination bonds, distinguishing between covalent and ionic character. researchgate.net

DFT calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of cobalt perchlorate compounds. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental results. This comparison aids in the assignment of vibrational bands to specific molecular motions. ijcrcps.comresearchgate.net For instance, in cobalt(II) complexes with 3-hydroxypicolinic acid, DFT calculations using the B3LYP functional helped assign the bands in the experimental FT-IR and Raman spectra, clarifying the coordination effects on the ligand's vibrational modes. researchgate.net Similarly, for cobalt(II) complexes with ONS donor Schiff bases, DFT was used to understand vibrational properties and assign observed bands. ijcrcps.com DFT has also been successfully applied to interpret EPR (Electron Paramagnetic Resonance) data for cobalt(II) corrinates, where calculated hyperfine couplings and g-values are sensitive to solvent ligation. nih.gov

DFT is a powerful tool for investigating reaction pathways, allowing for the calculation of energies of reactants, products, intermediates, and transition states. This is crucial for understanding the mechanism of reactions involving cobalt perchlorate. For example, in the Biginelli reaction catalyzed by cobalt(II) perchlorate hexahydrate, DFT calculations were used to study the reaction mechanism. researchgate.net The calculations suggested that the Lewis acidic character of the cobalt(II) ion plays a key role by coordinating with carbonyl functionalities and stabilizing polar intermediates, which facilitates the cyclization step. researchgate.net In studies of the electroreduction of Co(II) aqua complexes from perchlorate solutions, quantum chemical modeling helps to analyze possible cathodic process mechanisms. dnu.dp.ua DFT has also been used to investigate the dissociation of ligands from cobalt complexes, a key step in many substitution reactions. uq.edu.au

DFT can be used to analyze various non-covalent interactions that are critical for the formation of supramolecular structures. znaturforsch.com These include hydrogen bonds (e.g., C–H···O, O–H···O) and π-π stacking interactions. znaturforsch.comresearchgate.net In the crystal structure of a trinuclear nickel(II)-cobalt(II) complex with perchlorate anions, C–H···O and O–H···O hydrogen bonds, along with π-π interactions, link the cations and anions into a three-dimensional supramolecular network. znaturforsch.com Similarly, in hexakis(N,N-dimethylformamide-κO)cobalt(II) bis(perchlorate), the crystal structure is stabilized by C—H⋯O hydrogen-bonding interactions between the DMF ligands and perchlorate anions. iucr.orgnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. nih.govacs.org This method provides a rigorous framework for characterizing the nature of chemical bonds based on the properties of the electron density (ρ(r)) at bond critical points (BCPs). researchgate.netjyu.fi

In the context of cobalt complexes, QTAIM analysis can elucidate the nature of metal-ligand bonds. nih.govacs.orgresearchgate.net For example, analysis of the electron density, its Laplacian (∇²ρ(r)), and energy densities at the BCPs can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. tandfonline.comresearchgate.net In studies of cobalt(II) complexes with cyclophosphazene-based ligands, QTAIM analysis revealed that the bonds between cobalt and phosphazene nitrogens are shorter, stronger, and more polar than those with pyridine (B92270) nitrogens. researchgate.net The distribution of charge concentrations in the valence shell of cobalt can also be analyzed to provide QTAIM analogs of σ-donation and π-back-donation, offering deep insights into the electronic effects of ligands. nih.govacs.org

Hirshfeld Surface and 2D Fingerprint Plot Analysis of Supramolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.comiucr.orgiucr.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface is used to create a 2D "fingerprint plot," which summarizes all intermolecular contacts in the crystal. tandfonline.combohrium.com

Continuous Shape Symmetry Measures (CShMs) for Quantification of Coordination Polyhedron Distortion

Continuous Shape Symmetry Measures (CShMs) provide a quantitative assessment of the degree to which a given molecule's coordination polyhedron conforms to an ideal geometric shape. This method, developed by Avnir and coworkers, allows for a continuous scale of symmetry, moving beyond the binary description of a molecule either possessing or lacking a particular symmetry element. readthedocs.io The CShM value, denoted as S(G), quantifies the deviation of a structure from a perfect symmetry G. A value of S(G) = 0 indicates that the molecule perfectly exhibits the ideal symmetry, while higher values signify greater distortion.

The calculation of the CShM involves comparing the positions of the vertices of the experimental coordination polyhedron with the vertices of an ideal reference polyhedron of the same symmetry. The measure is the minimum of the mean squared distances between the corresponding vertices of the two structures, after optimizing for size, orientation, and position.

For cobalt(II) perchlorate, the coordination environment of the cobalt ion is a critical determinant of its chemical and physical properties. While crystallographic studies can provide a static picture of the coordination geometry, CShMs can offer a quantitative measure of any distortions from idealized geometries, such as a perfect octahedron or tetrahedron. For instance, in a hypothetical hexaaquacobalt(II) perchlorate complex, Co(H₂O)₆₂, the coordination sphere around the cobalt(II) ion is nominally octahedral. However, due to factors like Jahn-Teller effects (for certain electronic configurations), crystal packing forces, or ligand-induced strain, this octahedron is often distorted.

CShM analysis could be used to quantify the extent of this distortion. By comparing the experimentally determined positions of the six coordinating oxygen atoms to the vertices of a perfect octahedron, a specific CShM value would be obtained. This value would not only confirm the presence of a distortion but also allow for a precise comparison with other cobalt complexes or with theoretical models.

Table 1: Hypothetical CShM Analysis for a Distorted Octahedral Cobalt(II) Complex

| Ideal Polyhedron | CShM Value (S) | Degree of Distortion |

| Octahedron (Oₕ) | > 0 | Distorted |

| Trigonal Prism (D₃ₕ) | > 0 | Distorted |

Note: This table is illustrative. Actual CShM values would be derived from specific structural data.

Quantum Chemical Cluster Approaches for Chemical Mechanism Elucidation

Quantum chemical cluster approaches are powerful computational tools used to investigate the electronic structure, bonding, and reaction mechanisms of metal complexes. acs.org In this method, a portion of a larger system, the "cluster," is modeled using high-level quantum mechanical calculations, typically density functional theory (DFT) or ab initio methods. This approach allows for a detailed examination of the electronic effects and energetic pathways of chemical reactions at the molecular level.

For cobalt(II) perchlorate, cluster models could be employed to understand various aspects of its reactivity. For example, in solution, the cobalt ion is coordinated by solvent molecules, and the perchlorate ions may be either directly coordinated or present as counter-ions. A cluster model could consist of the cobalt(II) ion, its first coordination sphere of ligands (e.g., water molecules), and potentially one or two perchlorate anions.

Such a model could be used to investigate:

Ligand Exchange Reactions: The mechanism and energetics of the substitution of a coordinated ligand by another molecule from the bulk solvent.

Redox Processes: The changes in electronic structure and coordination geometry upon oxidation or reduction of the cobalt(II) center.

Role of the Perchlorate Anion: The extent to which the perchlorate anion participates in the inner coordination sphere versus acting as a non-coordinating counter-ion.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a color-coded map where different colors represent varying electrostatic potential values, thereby identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov Typically, red or yellow colors indicate regions of negative potential, attractive to electrophiles, while blue colors denote areas of positive potential, which are susceptible to nucleophilic attack. mdpi-res.commdpi.com

An MEP map of cobalt(II) perchlorate would offer significant insights into its reactivity. For the perchlorate anion (ClO₄⁻), the MEP map would show a high concentration of negative potential (red/yellow) around the oxygen atoms, confirming their Lewis basicity and ability to act as hydrogen bond acceptors or coordinating ligands. The central chlorine atom would likely exhibit a positive potential, although it is sterically shielded by the oxygen atoms.

For a hydrated cobalt(II) cation, [Co(H₂O)₆]²⁺, the MEP map would reveal regions of positive potential (blue) associated with the hydrogen atoms of the coordinated water molecules, making them potential sites for hydrogen bonding with solvent molecules or the perchlorate anions. The region around the cobalt(II) ion itself would also be electropositive, reflecting its cationic nature and its propensity to coordinate with Lewis bases.

Reaction Mechanisms and Chemical Reactivity

Catalytic Reaction Mechanisms

Cobalt complexes are versatile catalysts capable of facilitating a wide range of organic transformations. The following subsections explore the mechanisms of specific catalytic processes where cobalt plays a central role.

The amination of aryl halides is a crucial method for synthesizing primary arylamines, which are important in medicinal chemistry and materials science. rsc.orgnih.govresearchgate.net While first-row transition metals present a challenge due to their tendency for single-electron reactivity, the use of electron-rich ligands can promote two-electron transformations. rsc.org

The cobalt(I)-catalyzed amination of aryl halides often utilizes a precatalyst such as (PPh₃)₃CoCl. rsc.orgnih.gov This precatalyst is believed to form the catalytically active Co(I) species in the reaction. rsc.org Stoichiometric and kinetic studies support a catalytic cycle involving a Co(I) complex, whereas Co(II) complexes tend to produce undesired biaryl byproducts. rsc.org Any productive catalysis from Co(II) precursors likely involves an in-situ reduction to Co(I). rsc.org

Density Functional Theory (DFT) studies have provided deeper insight into the mechanism. nih.govacs.org The most favorable pathway is a dissociative concerted C-I activation in a triplet state, which involves several key steps: nih.govresearchgate.netacs.org

Ligand Dissociation: Dissociation of a PPh₃ ligand from the precatalyst.

Oxidative Addition (OA): Concerted oxidative addition of the aryl halide's C-I bond to the cobalt center.

Transmetalation: Exchange with the amine nucleophile, such as LiN(SiMe₃)₂.

Reductive Elimination (RE): C-N bond-forming reductive elimination to release the product.

Catalyst Regeneration: Ligand exchange to regenerate the active Co(I) species.

Alternative pathways like associative concerted OA, radical, S_H2/S_N2, and single electron transfer (SET) are considered less favorable due to higher energy barriers. nih.govacs.org The advantage of cobalt in these systems over heavier metals like rhodium and iridium lies in the easier dissociation of the M-PPh₃ bonds, which is crucial for the dissociative pathway. nih.govacs.org

| Step | Description | Key Intermediate/State |

|---|---|---|

| 1 | Dissociation of one PPh₃ ligand | (PPh₃)₂CoCl |

| 2 | Concerted Oxidative Addition of Ar-I | (PPh₃)₂Co(Ar)(I)Cl |

| 3 | Transmetalation with LiN(SiMe₃)₂ | (PPh₃)₂Co(Ar)(N(SiMe₃)₂) |

| 4 | C-N Bond-Forming Reductive Elimination | Releases ArN(SiMe₃)₂ |

| 5 | Ligand Exchange | Regenerates active Co(I) catalyst |

Hydroformylation, or the oxo process, is a major industrial process that converts alkenes into aldehydes using synthesis gas (CO and H₂). rsc.orgwikipedia.org While the classical process discovered by Otto Roelen used a cobalt carbonyl catalyst (HCo(CO)₄), modern variations have explored cationic Cobalt(II) complexes. wikipedia.orgszpu.edu.cnjyu.fi

DFT computations have been employed to elucidate the mechanism for hydroformylation catalyzed by cationic Co(II) complexes. rsc.orgszpu.edu.cn The process typically begins with the activation of a precatalyst, such as [Co(II)(PP)(acac)]⁺ (where PP is a phosphine (B1218219) ligand), by H₂ and CO. szpu.edu.cn This generates an active 17-electron species, [HCo(CO)₂(PP)]⁺. szpu.edu.cn

The catalytic cycle, based on the Heck and Breslow mechanism, involves the following key transformations: wikipedia.orgszpu.edu.cnwiley-vch.de

Alkene Coordination: The alkene substrate coordinates to the cobalt center.

Olefin Insertion: The alkene inserts into the Co-H bond, forming a cobalt-alkyl intermediate. The regioselectivity (linear vs. branched aldehyde) is determined at this stage by electronic and steric effects. szpu.edu.cn

CO Insertion: A carbonyl ligand inserts into the Co-alkyl bond, forming a cobalt-acyl intermediate.

H₂ Activation: The cobalt(II)-acyl intermediate activates H₂ via heterolytic cleavage. This step is often the rate-determining step of the catalytic cycle. rsc.orgszpu.edu.cn

Reductive Elimination: The aldehyde product is released, regenerating the active catalyst.

Studies have shown that the Co(II)-catalyzed pathway can be significantly faster than the neutral Co(I)-catalyzed reaction, highlighting the higher activity of the cationic Co(II) species. szpu.edu.cn The energy barrier of the reaction can be influenced by the electron density of the cobalt center, which can be tuned by modifying the supporting ligands. rsc.org

| Mechanism Type | Rate-Determining Step | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Dissociative | Heterolytic H₂ Activation | 26.8 |

| Associative | Heterolytic H₂ Activation | 40.5 |

Cobalt(II) salts are effective catalysts for the oxidation of C-H bonds, particularly benzylic C-H bonds, to form valuable carbonyl compounds. rsc.orgscispace.com Cobalt(II) perchlorate (B79767), specifically, has been used as a catalyst for the direct benzylic oxidation of alkylbenzene derivatives to aromatic ketones. researchgate.net This reaction proceeds smoothly at room temperature using oxone as the oxidant, achieving high yields. researchgate.net

Another system involves using potassium persulfate (K₂S₂O₈) as the oxidant in a TFA/TFAA solvent mixture. rsc.orgscispace.com This method demonstrates high chemoselectivity for converting methylarenes into aldehydes, tolerating various electron-withdrawing substituents. rsc.orgscispace.com

The proposed mechanism for these oxidations often involves radical pathways: rsc.orgscispace.com

Oxidation of Co(II): The oxidant (e.g., persulfate) oxidizes Co(II) to Co(III).

Radical Generation: A sulfate (B86663) radical anion (SO₄˙⁻) is generated in situ.

Hydrogen Abstraction: The sulfate radical abstracts a hydrogen atom from the benzylic position of the substrate to form a benzyl (B1604629) radical intermediate.

Oxidation and Hydrolysis: The radical intermediate is further oxidized, likely by Co(III), and subsequent hydrolysis yields the final aldehyde or ketone product.

Similarly, cobalt(II)/N-hydroxyphthalimide (NHPI) systems are used for the aerobic oxygenation of benzylic methylene (B1212753) groups to ketones. osti.govrsc.org This radical reaction pathway is robust and tolerates a wide range of functional groups and heterocycles common in pharmaceutically relevant molecules. osti.govrsc.org

| Catalyst System | Oxidant | Solvent | Primary Product | Reference |

|---|---|---|---|---|

| Cobalt(II) perchlorate | Oxone | Not specified | Aromatic Ketones | researchgate.net |

| Co(OAc)₂·4H₂O | K₂S₂O₈ | TFA/TFAA | Aldehydes | rsc.orgscispace.com |

| Co(II)/NHPI | O₂ (aerobic) | EtOAc or BuOAc | Ketones | osti.govrsc.org |

Electron Transfer and Redox Mechanisms

The catalytic prowess of cobalt is fundamentally linked to its ability to cycle through multiple oxidation states. Understanding these electron transfer processes is key to designing efficient catalysts.

The versatility of cobalt in catalysis stems from its access to a range of stable or transient oxidation states, most commonly Co(I), Co(II), and Co(III). wiley-vch.deresearchgate.net The specific oxidation states involved define the mechanistic pathway of a given reaction.

Co(I)/Co(III) Cycle: This cycle is characteristic of two-electron processes like the amination of aryl halides. The cycle begins with the oxidative addition of the substrate to a Co(I) center, forming a Co(III) intermediate. The cycle is closed by reductive elimination from the Co(III) species, which releases the product and regenerates the Co(I) catalyst. rsc.orgrsc.org

Co(II)/Co(III) Cycle: This is common in oxidation reactions. For instance, in some benzylic oxidations, a Co(II) precatalyst is first oxidized to Co(III) by an external oxidant. rsc.org This Co(III) species then acts as the primary oxidant in the catalytic cycle before being reduced back to Co(II). scispace.com In CO oxidation, it has been proposed that both Co²⁺ and Co³⁺ sites are active, with CO adsorbing on Co²⁺ sites and reacting with oxygen from Co³⁺ sites. researchgate.net

Co(II)/Co(IV) Cycle: In electrocatalytic water oxidation, a Co(II) precursor can be oxidized to form a heterogeneous Co(III)/Co(IV) material which serves as the catalyst resting state. acs.org

The surface oxidation state of cobalt can be dynamic and highly dependent on reaction conditions, swapping between different states in response to the redox environment. acs.org

When cobalt is coordinated to redox-active ligands, the concept of electron transfer becomes more complex. Instead of the metal center being the sole site of redox changes, the ligand itself can accept or donate electrons. This leads to fascinating phenomena like intramolecular electron transfer (IET), where an electron moves between the metal and the ligand. uni-heidelberg.dewiley-vch.de

Valence Tautomerism (VT): This is a reversible IET between a metal and a redox-active ligand, often triggered by external stimuli like temperature or light. wiley-vch.de It can lead to equilibria between two different electronic isomers (redox isomers). uni-heidelberg.de

The choice of co-ligands can dramatically alter this behavior. In one study, a cobalt complex with acetylacetonato (acac) co-ligands underwent metal-centered oxidation (Co(II) → Co(III)). However, when the more electron-withdrawing hexafluoro-acetylacetonato (hfacac) was used instead, the oxidation became ligand-centered, preserving the Co(II) state. uni-heidelberg.de This demonstrates that the electronic structure and reactivity of the resulting complexes can be rationally tuned by modifying the ligand environment. uni-heidelberg.deresearchgate.net These IET processes are crucial in catalysis, as they provide low-energy pathways for multi-electron reactions. wiley-vch.de

Mechanisms of Ligand Oxidation and Reduction

The oxidation and reduction of ligands coordinated to a central cobalt atom in cobalt diperchlorate complexes are fundamental processes in their chemistry. These reactions often proceed through intricate, multi-step mechanisms that can be influenced by the nature of the ligand, the solvent, and the presence of other reagents.

In non-aqueous solvents like acetonitrile (B52724), the oxidation of cobalt(II) complexes with ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) can be initiated electrochemically or by chemical oxidants. The process typically involves the initial formation of a cobalt(III) species, which can then participate in further electron transfer with the ligand. The stability and subsequent reactivity of the cobalt(III) intermediate are highly dependent on the ligand's electronic properties. For instance, ligands capable of stabilizing higher oxidation states of the metal can facilitate the oxidation process.

Conversely, the reduction of coordinated ligands can also occur. In these cases, the cobalt center may mediate the transfer of electrons to the ligand, leading to the formation of a ligand-based radical anion. The specific pathway of these redox reactions, whether metal-centered or ligand-centered, is a subject of detailed electrochemical and spectroscopic studies.

Ligand Substitution and Exchange Reactions

Ligand substitution reactions involving cobalt(II) diperchlorate are crucial for the synthesis of a wide array of coordination compounds. The lability of the coordinated solvent molecules, typically water in the hexahydrate form, allows for their ready replacement by other ligands. wikipedia.orgamericanelements.com These reactions are fundamental in coordination chemistry. wikipedia.orgatamanchemicals.com

The kinetics and mechanism of these substitution reactions have been extensively studied. In many cases, particularly in aqueous solutions, the reactions are thought to proceed through a dissociative (D) or an interchange (I) mechanism. In a dissociative mechanism, a solvent molecule first dissociates from the cobalt center, forming a five-coordinate intermediate, which is then rapidly attacked by the incoming ligand. In an interchange mechanism, the incoming ligand forms an outer-sphere complex with the solvated cobalt ion, and the rate-determining step is the exchange of the coordinated solvent molecule with the new ligand.

The choice of solvent significantly impacts the rate and mechanism of ligand substitution. In coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), the solvent molecules themselves can compete with the incoming ligand for coordination sites. wikipedia.orgfishersci.finih.govnih.gov The rates of substitution can vary over several orders of magnitude depending on the nature of the entering and leaving groups.

For example, the substitution of water molecules in [Co(H₂O)₆]²⁺ by chelating ligands like ethylenediamine (B42938) (en) or terpyridine (terpy) proceeds in a stepwise fashion, with the formation of intermediate complexes. wikipedia.orgatamanchemicals.comwikipedia.orgfishersci.no The chelate effect, where a multidentate ligand replaces multiple monodentate ligands, provides a significant thermodynamic driving force for these reactions.

Reactivity in Solution and Solid State (e.g., Desolvation-Solvation Induced Transformations)

Cobalt(II) diperchlorate exhibits distinct reactivity in both solution and the solid state, often influenced by the processes of desolvation and solvation. fishersci.fiwikipedia.org The hexahydrated form, Co(ClO₄)₂·6H₂O, is a common starting material and its behavior upon heating is a classic example of a desolvation-induced transformation. wikipedia.orgamericanelements.comjkchemical.com

In the solid state, heating the hexahydrate leads to the sequential loss of water molecules. This process can be monitored by techniques such as thermogravimetric analysis (TGA). The removal of water molecules from the coordination sphere of the cobalt ion can lead to changes in the coordination geometry and potentially to the coordination of the perchlorate anions, which are typically non-coordinating in the hydrated form.

In solution, the solvation state of the cobalt ion is dependent on the solvent. In water, the cobalt(II) ion exists as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. However, in other coordinating solvents such as acetonitrile, DMSO, or DMF, the water molecules can be partially or fully replaced by solvent molecules, leading to the formation of complexes like [Co(CH₃CN)₆]²⁺ or [Co(DMSO)₆]²⁺. fishersci.finih.govnih.govfishersci.beamericanelements.comnih.gov These different solvates can exhibit distinct colors and spectroscopic properties, reflecting the change in the ligand field around the cobalt ion. The equilibrium between different solvated species can often be shifted by changing the solvent composition, a phenomenon known as solvatochromism.

Polymerization Reactions Leading to Coordination Polymers

Cobalt(II) diperchlorate is a valuable precursor in the synthesis of coordination polymers, also known as metal-organic frameworks (MOFs). In these reactions, the cobalt(II) ion acts as a "node" that is connected by organic "linker" molecules to form one-, two-, or three-dimensional networks. wikipedia.org The perchlorate anion is often chosen for this purpose because it is weakly coordinating and less likely to interfere with the formation of the desired network structure.

The synthesis of these coordination polymers typically involves the reaction of cobalt(II) perchlorate with a multidentate organic ligand in a suitable solvent or solvent system. The self-assembly process is driven by the formation of coordinate bonds between the cobalt ions and the donor atoms (e.g., nitrogen, oxygen) of the organic linkers.

An example of a ligand used in the formation of coordination polymers with cobalt(II) perchlorate is 1,4-bis(3-pyridyl)butadiyne. The rigid and linear nature of this ligand, combined with the coordination preferences of the cobalt(II) ion, can lead to the formation of extended, well-defined structures. The resulting coordination polymers can exhibit interesting properties, such as porosity, magnetism, or catalytic activity, which are dependent on the specific combination of the metal ion and the organic linker.

Advanced Materials and Catalytic Applications

Design and Synthesis of Cobalt-Based Catalysts for Organic Transformations

Cobalt diperchlorate is a key compound in the synthesis of cobalt-based catalysts utilized in various organic transformations. chemimpex.com It is employed as a catalyst itself or as a precursor for more complex catalytic systems. chemimpex.comacs.org

One notable application is in the epoxidation of olefins. A catalytic system using commercially available cobalt(II) perchlorate (B79767) and an oxidant like 3-chloroperoxybenzoic acid has proven effective for the highly selective epoxidation of a variety of olefins, including challenging terminal aliphatic olefins. acs.org This process is characterized by its high product selectivity, rapid conversion rates, and high yields under mild conditions. acs.org Research suggests the involvement of a reactive Co(II)–acylperoxo species as the active oxidant in these reactions. acs.org

The synthesis of cobalt complexes with potential catalytic activity often involves cobalt(II) perchlorate. sigmaaldrich.cn For instance, it has been used in the study of coordination properties of ligands like N-(2-hydroxybenzyl)alanine and 2-picolinehydroxamic acid with cobalt(II), leading to the formation of stable mononuclear complexes and metallacrowns with potential catalytic applications. sigmaaldrich.cn

Engineering of Magnetic Materials and Components

This compound plays a crucial role in the engineering of advanced magnetic materials, leveraging the inherent ferromagnetic properties of cobalt. americanelements.comontosight.ai It is a precursor for synthesizing single-ion magnets (SIMs) and spin-crossover (SCO) compounds, which are of interest for high-density information storage. mdpi.comresearchgate.net

The magnetic properties of materials derived from this compound are a subject of extensive research. For example, it is used to create polymetallic complexes, such as linear trimers, where the magnetic interactions between cobalt(II) ions can be studied to understand and engineer magnetic behavior at the molecular level. nih.gov The synthesis of cobalt(II) single-molecule magnets with high effective energy barriers has been achieved, where the specific geometry and ligand field, influenced by the starting materials like this compound, are critical for the resulting magnetic anisotropy. researchgate.net

Furthermore, cobalt is a key component in various hard magnetic materials, including samarium-cobalt (B12055056) (SmCo) and aluminium-nickel-cobalt (AlNiCo) alloys, which are used in a wide array of applications such as motors, sensors, and data storage devices. wamag.czarnoldmagnetics.com While this compound may not be directly used in the bulk production of these alloys, it serves as a laboratory-scale precursor for creating and studying novel cobalt-based magnetic compounds.

Development of Electronic Materials

This compound is utilized in the development of various electronic materials, often in the form of coordination complexes and advanced material precursors. chemimpex.comresearchgate.net The electronic properties of cobalt compounds are of significant interest for applications in electronics and material science. chemimpex.com

Research into tris(2,2'-bipyridine)cobalt(II) diperchlorate has provided insights into the electronic structure of cobalt complexes. researchgate.net The study of such compounds, including their crystal structure and electronic spectra, is fundamental to designing materials with specific electronic properties. researchgate.net this compound can be used to synthesize complexes where the electronic transitions and charge transfer bands can be finely tuned. researchgate.net

Moreover, cobalt-containing materials are integral to various electronic components. wamag.cz The development of materials with tailored electronic behavior, such as those used in sensors or as components in electronic circuits, can originate from fundamental studies involving cobalt precursors like this compound.

Metal-Organic Frameworks (MOFs) and Coordination Polymers for Gas Adsorption and Separation

This compound is a common metal source for the synthesis of cobalt-based metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.netresearchgate.net These materials are of significant interest for applications in gas adsorption and separation due to their high porosity and tunable structures. researchgate.netuni-duesseldorf.de

For example, cobalt(II) coordination polymers have been constructed using various organic linkers, and their gas adsorption properties have been investigated. researchgate.netnih.gov The choice of cobalt source, such as this compound, and the organic linker dictates the final structure and, consequently, the gas uptake capacity of the resulting MOF. uni-duesseldorf.de Studies have shown that cobalt-based frameworks can exhibit significant adsorption of gases like carbon dioxide and nitrogen. nih.gov

The synthesis conditions, including the solvent and the presence of other mediating molecules, can influence the dimensionality and topology of the resulting coordination polymers, ranging from one-dimensional chains to complex three-dimensional frameworks. nih.gov Cobalt-based coordination polymers have also been investigated for their ability to selectively adsorb anionic dyes from wastewater, highlighting their potential in environmental remediation applications. inorgchemres.org

Integration in Dye-Sensitized Solar Cells (DSSCs) Electrolytes

This compound is a key component in the formulation of electrolytes for dye-sensitized solar cells (DSSCs), particularly those utilizing cobalt-based redox mediators. nih.govresearchgate.net Cobalt complexes, such as tris(2,2'-bipyridine)cobalt(II/III), have emerged as highly efficient redox shuttles in DSSCs, enabling power conversion efficiencies exceeding 14%. mdpi.com

In these systems, cobalt(II) diperchlorate can be used to form the Co(II) species of the redox couple. nih.gov The electrolyte's composition, including the concentration of the cobalt redox couple and other additives like lithium cations, significantly impacts the solar cell's performance, including the short-circuit current (Jsc) and electron lifetime. nih.gov

Researchers have developed aqueous and gel-based electrolytes containing cobalt complexes to improve the stability of DSSCs. researchgate.netmdpi.com The use of cobalt-based electrolytes can lead to higher open-circuit voltages (Voc) compared to traditional iodide/triiodide electrolytes, partly due to their favorable redox potential and lower light absorption in the visible spectrum. mdpi.comacs.org

Supramolecular Systems with Switchable Properties for Molecular Spintronics and Quantum Computing

This compound is a precursor for creating advanced supramolecular systems and molecular-scale devices with potential applications in molecular spintronics and quantum computing. mdpi.comnih.gov The focus of this research is on cobalt(II) complexes that exhibit spin-crossover (SCO) behavior, where the spin state of the cobalt ion can be switched by external stimuli such as temperature, light, or an electric field. acs.orguv.esresearchgate.net

These SCO compounds are considered promising candidates for the development of molecular memory elements and quantum bits (qubits). mdpi.com The ability to control the magnetic state of a single molecule is a fundamental requirement for these future technologies. mdpi.comnih.gov Cobalt(II) complexes are particularly interesting because they can exhibit both SCO and single-ion magnet (SIM) properties, making them multifunctional magnetic systems. mdpi.com

Solution Chemistry and Physical Behavior

Solubility and Solvent Effects on Coordination and Reactivity

Cobalt(II) perchlorate (B79767) exhibits significant solubility in water, with 113 g dissolving in 100 mL at 25 °C. wikipedia.org It is also soluble in other polar solvents. acs.org The solvent environment plays a crucial role in the coordination chemistry and reactivity of the cobalt(II) ion.

In aqueous solutions, the cobalt(II) ion exists as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, which has an octahedral geometry. researchgate.net The perchlorate ion is generally considered non-coordinating in aqueous solutions. wikipedia.org However, the nature of the solvent can influence the coordination sphere of the cobalt(II) ion. For instance, in binary mixtures of water with solvents like methanol (B129727) (MeOH), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), the solvation of the cobalt(II) ion changes with the solvent composition. rsc.org Studies on the enthalpies of solution of sodium perchlorate in these mixtures have been used to determine the ionic contributions to the enthalpies of transfer for cobalt(II) perchlorate from water to the binary mixtures. rsc.org

The reactivity of cobalt(II) perchlorate is also influenced by the solvent. In dilute aqueous solutions, cobalt(II) perchlorate reacts with ethylenediamine (B42938) and molecular oxygen to form a dimeric complex. cwu.educwu.edu The solvent can also affect the structure of complexes formed with other ligands. For example, the reaction of cobalt(II) perchlorate hexahydrate with a pyrazole-based ligand in a mixture of methanol, acetonitrile (B52724), and water yields a new coordination compound. uky.edu Furthermore, studies in acetone-water and ethanol-water solutions have shown that the primary hydration sphere of the cobalt(II) ion changes in response to the bulk solvent composition, with stepwise replacement of water molecules by the organic solvent. acs.org